![molecular formula C14H13NO3 B3276581 2-[4-(Phenylamino)phenoxy]acetic acid CAS No. 643753-17-7](/img/structure/B3276581.png)
2-[4-(Phenylamino)phenoxy]acetic acid
Overview
Description
“2-[4-(Phenylamino)phenoxy]acetic acid” is a chemical compound with the CAS Number: 643753-17-7 . It has a molecular weight of 243.26 . The IUPAC name for this compound is (4-anilinophenoxy)acetic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-[4-(Phenylamino)phenoxy]acetic acid” is 1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a melting point of 132-135 degrees Celsius . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Properties
“2-[4-(Phenylamino)phenoxy]acetic acid” has a CAS Number of 643753-17-7 and a molecular weight of 243.26 . It is a powder at room temperature and has a melting point of 132-135°C .
Synthesis of Anti-inflammatory Agents
This compound has been used in the synthesis of new anti-inflammatory agents . These agents, such as 5a – f, 7a – b, 10a – f, and 13a – b, are expected to selectively inhibit COX-2 , an enzyme that plays a key role in converting arachidonic acid into prostaglandins and is a significant target for treating inflammation .
Selective COX-2 Inhibitors
Compounds synthesized from “2-[4-(Phenylamino)phenoxy]acetic acid”, such as 5d – f, 7b, and 10c – f, have shown significant COX-2 inhibition with IC 50 in the range of 0.06–0.09 μM . This indicates their powerful pharmacological potential .
In Vivo Testing
Eight compounds synthesized from “2-[4-(Phenylamino)phenoxy]acetic acid” were selected for further testing in vivo . Compounds 5f and 7b showed significant anti-inflammatory effects without causing stomach ulcers . They showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, as well as paw weight at 68.26% and 64.84% .
Reduction of TNF-α and PGE-2
The tested compounds also lowered TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively . TNF-α and PGE-2 are both involved in the inflammatory response, so their reduction is beneficial in the treatment of inflammation .
Pain-relieving Effects
The potent compounds synthesized from “2-[4-(Phenylamino)phenoxy]acetic acid” were thoroughly analyzed for their pain-relieving effects . This makes them potential candidates for the development of new analgesics .
Histological Changes and Toxicological Properties
These compounds were also assessed for histological changes and toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .
Anti-inflammatory Activity
A group of N -arylidene-2- (4-chloro-2- (2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes “2-[4-(Phenylamino)phenoxy]acetic acid”, exhibits anti-inflammatory activity with a moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium as a reference drug (61% inhibition) .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to avoid inhalation, skin and eye contact, and ingestion .
Mechanism of Action
Target of Action
The primary target of 2-[4-(Phenylamino)phenoxy]acetic acid is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a key role in converting arachidonic acid into prostaglandins . It is a significant target for treating inflammation .
Mode of Action
2-[4-(Phenylamino)phenoxy]acetic acid acts as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-[4-(Phenylamino)phenoxy]acetic acid reduces the production of these inflammatory mediators .
Result of Action
The inhibition of COX-2 by 2-[4-(Phenylamino)phenoxy]acetic acid results in a reduction of inflammation . This is due to the decreased production of prostaglandins, which are key mediators of inflammation .
properties
IUPAC Name |
2-(4-anilinophenoxy)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDXERSMNNCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Phenylamino)phenoxy]acetic acid | |
CAS RN |
643753-17-7 | |
Record name | 2-[4-(phenylamino)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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